2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
10-(2-aminoethylsulfanylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c13-4-5-17-6-9-14-11(16)10-7-2-1-3-8(7)18-12(10)15-9/h1-6,13H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYMMPYECXDWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in cancer treatment. This compound belongs to the thieno[2,3-d]pyrimidine family, which has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway crucial for DNA synthesis and cell proliferation.
- Molecular Formula : C₁₂H₁₅N₃OS₂
- CAS Number : 1144461-80-2
- MDL Number : MFCD11982977
The biological activity of this compound is primarily attributed to its ability to inhibit DHFR. The inhibition of this enzyme leads to a decrease in tetrahydrofolate levels, which is essential for the synthesis of nucleotides necessary for DNA replication.
Structural Features
The thieno[2,3-d]pyrimidine scaffold allows for selective targeting of cancer cells due to the high expression of folate receptors (FRs) on these cells compared to normal cells. The sulfur atom in the structure mimics the 4-amino group of methotrexate (MTX), enhancing binding affinity to DHFR.
Antitumor Activity
Recent studies have demonstrated that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor activity across various cancer cell lines. In a study involving 60 human tumor cell lines (NCI 60), compounds derived from this scaffold showed promising results:
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) |
|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 |
| Compound 23 | 67.7 | 6.6 | 100 |
Compounds 20 and 23 were notably more effective than the standard treatment agent, 5-fluorouracil, indicating their potential as novel therapeutic agents in oncology .
Inhibition of Dihydrofolate Reductase
The ability of these compounds to inhibit DHFR was assessed by comparing their inhibitory effects to those of MTX:
| Compound | IC50 (µM) |
|---|---|
| Compound 20 | More potent than MTX |
| Compound 23 | Comparable to MTX |
These findings highlight the potential of thieno[2,3-d]pyrimidine derivatives as selective DHFR inhibitors with reduced side effects due to their preferential uptake by cancer cells .
Study on Cytotoxic Effects
A notable study evaluated the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives against several cancer cell lines including HepG2 and MCF7. The results indicated that certain derivatives exhibited significant cytotoxicity:
- Compound X : Showed a reduction in cell viability by over 70% at concentrations above 10 µM.
- Compound Y : Induced apoptosis in MCF7 cells as evidenced by increased annexin V staining.
These results support the hypothesis that modifications in the thieno[2,3-d]pyrimidine structure can enhance biological activity and selectivity towards cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives are a versatile scaffold in medicinal chemistry. Below is a comparative analysis of the target compound with key analogues, focusing on structural features, synthesis, and biological activity.
Table 1: Structural and Functional Comparison
Key Research Findings and Trends
Antitumor Activity :
- Pyrazole-substituted derivatives (e.g., compound 24 in ) exhibit potent activity against breast (MCF-7) and lung (A549) cancer cells, attributed to the pyrazole ring’s ability to chelate metal ions in enzyme active sites .
- Bromophenyl and chlorophenyl substituents enhance cytotoxicity by promoting DNA intercalation or topoisomerase inhibition .
Antimicrobial Activity :
- Arylidene and tetrazolyl derivatives (e.g., compound 10 in ) show broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans), likely due to membrane disruption via hydrophobic interactions .
Synthetic Flexibility: The 2-position of the thieno[2,3-d]pyrimidin-4-one scaffold is highly modifiable, enabling the introduction of sulfanyl, oxoethyl, or aminomethyl groups via nucleophilic substitution or condensation . Functionalization with electron-withdrawing groups (e.g., nitro, chloro) improves metabolic stability and target affinity .
Preparation Methods
Starting Materials and Key Intermediates
- The core heterocycle is typically synthesized from appropriately substituted thiophene and pyrimidine precursors.
- Cyclopentane ring formation is achieved via cyclization reactions involving keto or aldehyde intermediates.
- Pyrimidinone formation involves condensation of amidine or urea derivatives with thiophene-based intermediates.
Typical Synthetic Steps
- Step 1: Synthesis of 3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidin-4-one via ring closure of a thieno-pyrimidine precursor.
- Step 2: Oxidation or reduction steps to achieve the desired oxidation state at the 4-one position.
- Step 3: Purification via crystallization or chromatography to isolate the core heterocycle.
Purification and Characterization
- The final compound is purified by recrystallization or preparative chromatography.
- Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
- Mass spectrometry (MS) to verify molecular weight (281.4 g/mol).
- Elemental analysis and melting point determination.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Cyclization | Thiophene and pyrimidine precursors, cyclization reagents | Formation of cyclopenta-thieno-pyrimidinone core |
| 2 | Halomethylation | Halogenating agent (e.g., formaldehyde + HCl) | 2-(Halomethyl) substituted core |
| 3 | Thioether formation | Thiol nucleophile (e.g., HSCH2CH2NH2), base | Introduction of thioether linkage |
| 4 | Aminoethyl substitution | 2-Aminoethyl halide, base, polar aprotic solvent | Final compound with 2-{[(2-aminoethyl)thio]methyl} substituent |
Research Findings and Optimization Notes
- The choice of halogen in halomethylation affects yield and selectivity; chloromethylation is common but bromomethylation can improve reactivity.
- Base strength and solvent polarity critically influence the nucleophilic substitution efficiency for the aminoethylthio group.
- Protecting groups for the amino functionality may be employed during synthesis to prevent side reactions, removed in final steps.
- Reaction monitoring via thin-layer chromatography (TLC) and HPLC is essential for optimizing reaction times and yields.
- Reported yields for the final substitution step typically range from 60% to 85% depending on conditions.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The compound can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO. Key parameters include:
- Reaction time : 30–60 minutes for azomethine formation, followed by 60 minutes for cyclization .
- Solvent choice : Ethanol for initial condensation; DMSO enhances cyclization efficiency .
- Purification : Recrystallization from acetic acid improves purity . Monitoring via NMR and IR spectroscopy ensures structural fidelity .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Essential for confirming the thieno-pyrimidine core and substituent positions (e.g., cyclopenta and thio-methyl groups) .
- Infrared Spectroscopy (IR) : Validates functional groups like carbonyl (C=O) and aminoethyl-thio linkages .
- X-ray Diffraction (XRD) : Advanced structural elucidation for crystallinity and stereochemical confirmation .
Q. How to design a preliminary assay for evaluating anti-inflammatory or enzyme-inhibitory activity?
- In vitro assays : Use COX-1/COX-2 inhibition models or tyrosinase activity tests.
- Dose-response curves : Test concentrations from 1–100 µM, with indomethacin or kojic acid as positive controls .
- Statistical design : Apply randomized block designs with replicates to account for biological variability .
Advanced Research Questions
Q. How can computational docking studies enhance understanding of this compound’s biological targets?
- Target selection : Prioritize enzymes like tyrosinase or cyclooxygenase based on structural analogs .
- Software tools : Use AutoDock Vina or Schrödinger Suite for ligand-protein interaction mapping.
- Validation : Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with experimental IC50 values to refine models .
Q. What methodologies resolve contradictions in reported synthetic yields or bioactivity data?
- Parameter screening : Optimize solvent ratios (e.g., acetic acid:DMSO) to address yield disparities .
- Meta-analysis : Compare bioactivity datasets using ANOVA to identify outliers or batch effects .
- Structural analogs : Test derivatives (e.g., chloro or tert-butyl substituents) to isolate structure-activity relationships .
Q. How to assess environmental fate or ecotoxicological impacts of this compound?
- Environmental partitioning : Use EPI Suite to predict logP (lipophilicity) and persistence in soil/water .
- Toxicity assays : Perform acute toxicity tests on Daphnia magna or algal models (OECD guidelines).
- Degradation studies : Monitor abiotic hydrolysis (pH 4–9) and UV photolysis to identify transformation products .
Methodological Notes
- Synthesis scalability : While glacial acetic acid is cost-effective, DMSO may require recovery systems for large-scale applications .
- Data validation : Cross-reference NMR shifts with published analogs (e.g., 2-substituted thieno-pyrimidines) to avoid misassignment .
- Ethical compliance : Adhere to OECD 423 guidelines for in vivo studies if extending beyond in vitro models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
